Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate
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Overview
Description
Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group, a hydroxy group, and a methanesulfonyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate can be achieved through a multi-step process. One common method involves the esterification of 3-hydroxybutanoic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting butyl 3-hydroxybutanoate is then subjected to a sulfonylation reaction using methanesulfonyl chloride and a base, such as pyridine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Butyl 3-oxo-4-[(methanesulfonyl)oxy]butanoate.
Reduction: Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanol.
Substitution: Butyl 3-hydroxy-4-(substituted)butanoate.
Scientific Research Applications
Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of butyl 3-hydroxybutanoate and methanesulfonic acid. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Butyl 3-hydroxybutanoate: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.
Butyl 4-hydroxybutanoate: Differs in the position of the hydroxy group, affecting its reactivity and applications.
Butyl 3-methoxy-4-[(methanesulfonyl)oxy]butanoate: Contains a methoxy group instead of a hydroxy group, altering its chemical properties.
Uniqueness
Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is unique due to the presence of both a hydroxy group and a methanesulfonyl group on the butanoate backbone
Properties
CAS No. |
828276-73-9 |
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Molecular Formula |
C9H18O6S |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
butyl 3-hydroxy-4-methylsulfonyloxybutanoate |
InChI |
InChI=1S/C9H18O6S/c1-3-4-5-14-9(11)6-8(10)7-15-16(2,12)13/h8,10H,3-7H2,1-2H3 |
InChI Key |
VPCHPJXXXLUUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(COS(=O)(=O)C)O |
Origin of Product |
United States |
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